Cas no 1351607-89-0 (N-5-(2-ethoxybenzenesulfonyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylthiophene-2-carboxamide)
N-5-(2-ethoxybenzenesulfonyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylthiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-5-(2-ethoxybenzenesulfonyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylthiophene-2-carboxamide
- 2-Thiophenecarboxamide, N-[5-[(2-ethoxyphenyl)sulfonyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl]-
- N-[5-(2-ethoxybenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide
- N-[5-(2-ethoxyphenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide
- F6195-2519
- N-(5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide
- VU0535714-1
- 1351607-89-0
- AKOS024268318
-
- Inchi: 1S/C19H19N3O4S3/c1-2-26-14-6-3-4-8-17(14)29(24,25)22-10-9-13-16(12-22)28-19(20-13)21-18(23)15-7-5-11-27-15/h3-8,11H,2,9-10,12H2,1H3,(H,20,21,23)
- InChI Key: RPOIQORCOFXDOT-UHFFFAOYSA-N
- SMILES: C1(C(NC2=NC3CCN(S(C4=CC=CC=C4OCC)(=O)=O)CC=3S2)=O)SC=CC=1
Computed Properties
- Exact Mass: 449.05376962g/mol
- Monoisotopic Mass: 449.05376962g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 687
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 154Ų
N-5-(2-ethoxybenzenesulfonyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylthiophene-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6195-2519-2μmol |
N-[5-(2-ethoxybenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide |
1351607-89-0 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6195-2519-5μmol |
N-[5-(2-ethoxybenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide |
1351607-89-0 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6195-2519-10μmol |
N-[5-(2-ethoxybenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide |
1351607-89-0 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6195-2519-20μmol |
N-[5-(2-ethoxybenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide |
1351607-89-0 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6195-2519-1mg |
N-[5-(2-ethoxybenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide |
1351607-89-0 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6195-2519-2mg |
N-[5-(2-ethoxybenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide |
1351607-89-0 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6195-2519-3mg |
N-[5-(2-ethoxybenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide |
1351607-89-0 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6195-2519-4mg |
N-[5-(2-ethoxybenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide |
1351607-89-0 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6195-2519-5mg |
N-[5-(2-ethoxybenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide |
1351607-89-0 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6195-2519-10mg |
N-[5-(2-ethoxybenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide |
1351607-89-0 | 10mg |
$79.0 | 2023-09-09 |
N-5-(2-ethoxybenzenesulfonyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylthiophene-2-carboxamide Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on N-5-(2-ethoxybenzenesulfonyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylthiophene-2-carboxamide
N-5-(2-ethoxybenzenesulfonyl)-4H,5H,6H,7H-1,3thiazolo[5,4-c]pyridin-2-ylthiophene-2-carboxamide (CAS No. 1351607-89-0): A Comprehensive Overview
N-5-(2-ethoxybenzenesulfonyl)-4H,5H,6H,7H-1,3thiazolo[5,4-c]pyridin-2-ylthiophene-2-carboxamide (CAS No. 1351607-89-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazolopyridines and is characterized by its unique structural features and biological activities. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of this compound.
The chemical structure of N-5-(2-ethoxybenzenesulfonyl)-4H,5H,6H,7H-1,3thiazolo[5,4-c]pyridin-2-ylthiophene-2-carboxamide is notable for its intricate arrangement of functional groups. The core structure consists of a thiazolopyridine ring system fused with a thiophene moiety. The presence of a benzenesulfonyl group at the 5-position and an ethoxy substituent on the benzene ring adds to the complexity and contributes to the compound's unique pharmacological profile. The carboxamide functionality at the 2-position of the thiophene ring further enhances its reactivity and biological activity.
The synthesis of N-5-(2-ethoxybenzenesulfonyl)-4H,5H,6H,7H-1,3thiazolo[5,4-c]pyridin-2-ylthiophene-2-carboxamide involves a multi-step process that requires precise control over reaction conditions to achieve high yields and purity. One common approach involves the condensation of 2-aminothiophene with an appropriate sulfonyl chloride followed by cyclization to form the thiazolopyridine core. Subsequent functional group manipulations are then carried out to introduce the desired substituents. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the preparation of this compound.
In terms of biological activity, N-5-(2-ethoxybenzenesulfonyl)-4H,5H,6H,7H-1,3thiazolo[5,4-c]pyridin-2-ylthiophene-2-carboxamide has shown promising results in various preclinical studies. It has been reported to exhibit potent anti-inflammatory and anti-cancer properties. Specifically, this compound has demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in in vitro models. Additionally, it has shown selective cytotoxicity against several cancer cell lines while sparing normal cells.
Recent research has also explored the mechanism of action of N-5-(2-ethoxybenzenesulfonyl)-4H,5H,6H,7H-1,3thiazolo[5,4-c]pyridin-2-ylthiophene-2-carboxamide. Studies have indicated that it may act through multiple pathways including modulation of signaling cascades involved in inflammation and cell proliferation. For instance, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a key transcription factor implicated in inflammatory responses and cancer progression.
Furthermore, the pharmacokinetic properties of N-5-(2-ethoxybenzenesulfonyl)-4H,5H,6H,7H-1,3thiazolo[5,4-c]pyridin-2-ylthiophene-2-carboxamide have been investigated to assess its potential for clinical translation. Preliminary data suggest that it exhibits favorable absorption and distribution profiles with moderate bioavailability. However, further optimization may be required to enhance its metabolic stability and reduce potential side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of N-5-(2-ethoxybenzenesulfonyl)-4H,5H,6H,7H-1,3thiazolo[5,4-c]pyridin-2-carboxamide in various disease settings. Early-phase trials have shown promising results in patients with inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Additionally, phase I/II trials are being conducted to assess its potential as a novel anticancer agent in solid tumors.
In conclusion, N-5-(2-Ethoxybenzenesulfonyl)-4h-, 6h-, 7h-thiazo [5 , 4 -c ] pyridine - -carboxamide (CAS No. 1351607 -89 -0) represents a promising candidate for the development of new therapeutic agents targeting inflammatory and cancer-related diseases. Its unique chemical structure and multifaceted biological activities make it an attractive molecule for further investigation and clinical development.
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